molecular formula C12H16N2O3S B1336358 5-(Morpholin-4-ylsulfonyl)indoline CAS No. 874594-02-2

5-(Morpholin-4-ylsulfonyl)indoline

Cat. No.: B1336358
CAS No.: 874594-02-2
M. Wt: 268.33 g/mol
InChI Key: JZVUZORSHCTUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which include 5-(morpholin-4-ylsulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for developing new therapeutic agents .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic potential .

Pharmacokinetics

The indoline structure is known to be present in many natural products and drugs, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The properties of indole derivatives suggest that they may be influenced by various factors, including ph, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholin-4-ylsulfonyl)indoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and subsequent morpholine addition reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the overall production process .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylsulfonyl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Morpholin-4-ylsulfonyl)indoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a morpholine and a sulfonyl group attached to the indoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVUZORSHCTUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424550
Record name 5-(morpholin-4-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57256585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874594-02-2
Record name 5-(morpholin-4-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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